Alteplase - 105857-23-6

Alteplase

Catalog Number: EVT-1509795
CAS Number: 105857-23-6
Molecular Formula: C19H20O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of alteplase involves several key steps:

  1. Gene Cloning: The complementary DNA encoding for human tissue-type plasminogen activator is cloned into a vector suitable for mammalian cell expression.
  2. Cell Culture: The genetically modified Chinese Hamster Ovary cells are cultured in a nutrient medium that includes gentamicin as an antibiotic to prevent bacterial contamination during fermentation.
  3. Protein Secretion: Alteplase is secreted into the culture medium where it can be harvested.
  4. Purification: The protein undergoes purification processes to remove contaminants and ensure the final product's safety and efficacy.
  5. Lyophilization: The purified protein is then lyophilized to produce a stable powder form for reconstitution before administration .
Molecular Structure Analysis

Structure and Data

Alteplase has a complex molecular structure characterized by its glycoprotein nature. It contains several post-translational modifications, including glycosylation, which are crucial for its biological activity. The molecular weight of alteplase is approximately 59 kDa, and its isoelectric point is around 5.0, which influences its solubility and interaction with fibrin .

The three-dimensional structure of alteplase reveals that it has regions that specifically bind to fibrin, enhancing its thrombolytic activity by selectively activating plasminogen that is bound to fibrin clots rather than circulating plasminogen in the bloodstream .

Chemical Reactions Analysis

Reactions and Technical Details

Alteplase primarily catalyzes the conversion of plasminogen to plasmin in the presence of fibrin. The reaction can be summarized as follows:

Fibrin bound PlasminogenAlteplaseFibrin bound PlasminFibrinolysisDissolved Fibrin\text{Fibrin bound Plasminogen}\xrightarrow{\text{Alteplase}}\text{Fibrin bound Plasmin}\xrightarrow{\text{Fibrinolysis}}\text{Dissolved Fibrin}

This process initiates localized fibrinolysis at the site of the clot while minimizing systemic proteolysis, which helps reduce potential side effects associated with thrombolytic therapy .

Mechanism of Action

Process and Data

The mechanism of action for alteplase involves several steps:

  1. Binding: Alteplase binds preferentially to fibrin within a clot.
  2. Activation: Once bound, alteplase converts adjacent plasminogen molecules into plasmin.
  3. Clot Lysis: Plasmin then digests fibrin, leading to the breakdown of the clot.

This fibrin-specific mechanism allows alteplase to effectively dissolve clots while minimizing damage to other proteins in circulation, making it a targeted therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alteplase appears as a white to off-white lyophilized powder that must be reconstituted before use. The reconstituted solution is colorless to pale yellow with a pH around 7.3 and an osmolality of approximately 215 mOsm/kg. Notably, alteplase does not contain any antibacterial preservatives and should be used within eight hours post-reconstitution if stored between 2–30°C .

Key properties include:

  • Molecular Weight: ~59 kDa
  • Isoelectric Point: ~5.0
  • Solubility: Soluble in sterile water for injection.
Applications

Scientific Uses

Alteplase is utilized in various clinical settings:

  • Acute Myocardial Infarction: It improves ventricular function and reduces mortality when administered promptly after symptom onset.
  • Acute Ischemic Stroke: Alteplase is indicated for patients presenting within a specific time window post-stroke onset.
  • Pulmonary Embolism: It aids in dissolving clots obstructing pulmonary arteries.

In addition to these primary uses, ongoing research explores its potential applications in other thrombotic conditions and its comparative efficacy against other thrombolytics like Tenecteplase .

Alteplase’s efficacy in clinical settings underscores its significance as a life-saving agent in thrombolytic therapy, demonstrating its role in modern medical practices aimed at managing acute vascular occlusions effectively.

Molecular Biology of Alteplase

Structural Characterization of Recombinant Tissue Plasminogen Activator

Amino Acid Sequence and Glycosylation Patterns

Alteplase (recombinant tissue plasminogen activator, rt-PA) is a 527-amino acid glycoprotein with a molecular mass of ~65–70 kDa. Its domain architecture comprises five functional regions: N-terminal finger (F), epidermal growth factor (EGF), kringle 1 (K1), kringle 2 (K2), and a serine protease (P) domain [7]. The molecule contains three potential N-glycosylation sites (Asn117 in K1, Asn184 in K2, and Asn448 in P) and one O-fucosylation site (Thr61 in EGF) [2] [7]. Glycosylation at Asn117 is exclusively high-mannose type, while Asn184 and Asn448 carry complex-type glycans. The O-fucosylation in the EGF domain stabilizes its structure and acts as a secretion chaperone [2].

Table 1: Glycosylation Sites and Functional Impact in Alteplase

SiteDomainGlycan TypeFunctional Role
Asn117K1High-mannoseMediates hepatic clearance via mannose receptor; deletion extends half-life
Asn184K2Complex-typeReduces fibrin affinity; steric hindrance of fibrin interactions
Asn448PComplex-typeModulates enzymatic activity; influences plasminogen activation kinetics
Thr61 (O-linked)EGFFucoseStabilizes EGF structure; facilitates protein folding and secretion

Glycoengineering studies demonstrate that altering glycosylation patterns significantly impacts pharmacokinetics. Elimination of Asn117 glycosylation (e.g., via mutagenesis) reduces clearance by hepatic mannose receptors, extending plasma half-life from ~4 minutes to >20 minutes [2] [10]. Conversely, complex-type glycans at Asn184 impair fibrin specificity due to steric interference with fibrin binding [7].

Fibrin-Binding Domains and Functional Epitopes

Alteplase’s fibrin affinity is mediated by two primary domains: the finger (F) domain and kringle 2 (K2) domain. The F domain binds fibrin via hydrophobic pockets accommodating fibrin’s β-chain residues, while K2 interacts with C-terminal lysine residues on partially degraded fibrin through its lysine-binding site (LBS) [7] [10]. This dual binding enables high fibrin specificity, localizing plasminogen activation to thrombus sites.

Critical epitopes include:

  • F-domain: Phe4, Leu6, and Trp12 form hydrophobic contacts with fibrin [7].
  • K2-domain: Asp172 and Arg181 coordinate lysine residues; deletion reduces fibrin affinity 5-fold (as in reteplase) [3] [10].
  • Protease domain: His322, Asp371, and Ser478 constitute the catalytic triad, cleaving Arg561-Val562 in plasminogen [7].

Table 2: Functional Domains and Binding Motifs in Alteplase

DomainKey Residues/FeaturesBinding TargetFunctional Consequence
Finger (F)Phe4, Leu6, Trp12 (hydrophobic groove)Fibrin β-chainPrimary high-affinity fibrin binding; deletion eliminates >80% affinity
Kringle 2 (K2)Asp172, Arg181 (lysine-binding site)Fibrin C-terminal lysineSecondary fibrin interaction; enhances clot penetration
Protease (P)His322, Asp371, Ser478 (catalytic triad)PlasminogenCleaves plasminogen to plasmin; fibrin-bound activation 100× faster than systemic

Mutagenesis at K2 (Asn184) disrupts fibrin interactions, validating its role in clot-specific activity [3]. Engineered variants like mt-PA incorporate the GHRP peptide to compensate for F-domain deletion, restoring fibrin affinity [10].

Genetic Engineering and Recombinant Production Methods

Alteplase is produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells, enabling mammalian-like glycosylation essential for functionality. The expression vector encodes the full-length 527-amino acid sequence under control of a strong promoter (e.g., CMV), with selection markers for stable transfection [2] [9]. Post-translational processing includes:

  • Disulfide bond formation: 17 disulfide bridges stabilize domain folding.
  • Proteolytic activation: Single-chain rt-PA is cleaved by plasmin into two-chain active form (Arg275-Ile276).
  • Glycosylation: Requires mammalian Golgi apparatus for complex-type glycan addition [2].

Alternative platforms include:

  • Plant-based systems: Nicotiana benthamiana with viral vectors (e.g., Tobacco mosaic virus) achieves ~50 mg/kg biomass but yields incomplete glycosylation [9].
  • Yeast (Pichia pastoris): Produces nonglycosylated rt-PA variants requiring refolding; activity often compromised [3].
  • HEK293 cells: Used for transient expression of mutants like mt-PA (5000 IU/mL yield) [10].

Table 3: Recombinant Production Systems for Alteplase and Variants

Expression SystemYieldGlycosylation FidelityKey Advantages/Limitations
CHO cells0.5–1 g/LHigh (human-like)Gold standard for clinical production; costly fermentation
Pichia pastoris200–250 mg/LAbsentLow cost; requires renaturation; reduced bioactivity
Nicotiana benthamiana50 mg/kg FWPartialRapid scale-up; plant-specific glycans may alter immunogenicity
HEK293 (transient)5000 IU/mLModerateFast production for mutants; suboptimal for large-scale manufacturing

Comparative Analysis of Alteplase Isoforms and Variants

Third-generation variants engineered through domain deletion, peptide insertion, or mutagenesis exhibit enhanced pharmacokinetic profiles:

  • Reteplase: Deletion of F, EGF, and K1 domains (residues 1–3 and 176–527 retained). Lacks glycosylation due to E. coli expression, extending half-life to 14–18 minutes but reducing fibrin affinity 5-fold [7] [10].
  • Tenecteplase: Quadruple mutations (T103N, N117Q, KHRR296–299AAAA) delay hepatic clearance (t₁/₂=17–20 min) and confer PAI-1 resistance [7] [10].
  • mt-PA: Chimeric variant lacking F/EGF/K1 domains but incorporating GHRP peptide upstream of K2 and AAAA mutation at 296–299. Combines extended half-life (t₁/₂=19–26 min), low clearance (3.8–5.9 mL/min), and retained fibrin specificity [10].

Pharmacokinetic comparisons:

  • Plasma clearance: Alteplase (142.6 mL/min) > Reteplase (~30 mL/min) > mt-PA (3.8–5.9 mL/min) [10].
  • Fibrin specificity: Alteplase (100%) > Tenecteplase (~80%) > Reteplase (20%) due to F-domain retention [7].
  • PAI-1 resistance: Tenecteplase and mt-PA show >10-fold reduced inhibition versus alteplase via KHRR/AAAA mutations [10].

Table 4: Structural and Pharmacokinetic Comparison of Alteplase Variants

ParameterAlteplaseReteplaseTenecteplasemt-PA
Domains retainedF, EGF, K1, K2, PK2, PF, EGF, K1, K2, PK2, P (+GHRP)
Key mutationsNoneNoneT103N, N117Q, AAAAAAAA
Half-life (min)4–614–1817–2019–26
Clearance (mL/min)142.6~3050–703.8–5.9
Fibrin affinityHighLow (5× reduced)ModerateHigh (GHRP-restored)
PAI-1 resistanceLowLowHighHigh

Domain truncation invariably reduces fibrin affinity (e.g., reteplase), while targeted mutations (e.g., KHRR296–299→AAAA in tenecteplase) mitigate serpin inhibition. Novel chimeric peptides like GHRP in mt-PA counterbalance affinity loss from domain deletion [10].

Compounds Mentioned

  • Alteplase
  • Reteplase
  • Tenecteplase
  • mt-PA (mutated chimeric tissue plasminogen activator)
  • Staphylokinase
  • Streptokinase
  • Urokinase
  • Desmoteplase

Properties

CAS Number

105857-23-6

Product Name

Alteplase

Molecular Formula

C19H20O5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.